molecular formula C6H5N5O2 B13096828 3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

Cat. No.: B13096828
M. Wt: 179.14 g/mol
InChI Key: XANOASMHTJJATI-UHFFFAOYSA-N
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Description

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylic acid is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a fused triazolopyrimidine core, a structure known for its diverse biological activities and its role as a privileged scaffold in designing potent enzyme inhibitors . The 7-carboxylic acid moiety is a versatile functional handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies . The triazolopyrimidine structure is of significant scientific interest for its potential as a core scaffold in the development of inhibitors for key enzymatic targets. Notably, related triazolopyrimidine compounds have been investigated for their ability to selectively inhibit kinases such as mTOR and PI3K, which are critical targets in oncology and other disease areas . Furthermore, analogues within this chemical class have demonstrated promising anticancer and anti-inflammatory properties in preliminary research, often through mechanisms involving enzyme inhibition or receptor modulation . This makes this compound a crucial intermediate for synthesizing novel compounds for biochemical screening and pharmacological profiling. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

3-methyltriazolo[4,5-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C6H5N5O2/c1-11-5-3(9-10-11)4(6(12)13)7-2-8-5/h2H,1H3,(H,12,13)

InChI Key

XANOASMHTJJATI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formylated pyrimidines under acidic or basic conditions. The reaction conditions often involve heating the reactants in solvents such as ethanol or acetic acid to facilitate the formation of the triazolopyrimidine ring system. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for large-scale manufacturing .

Chemical Reactions Analysis

3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylic acid exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that specific derivatives effectively targeted cancer cells while exhibiting minimal toxicity to normal cells .

Antiviral Properties
The compound has also been explored for its antiviral potential. Certain derivatives have shown activity against viral infections by interfering with viral replication mechanisms. This is particularly relevant in the context of emerging viral diseases where conventional treatments may be ineffective .

Enzyme Inhibition
Inhibitors derived from this compound have been identified as potential candidates for targeting specific enzymes involved in disease pathways. For instance, studies have highlighted its role as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the treatment of bacterial infections and certain cancers .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated to enhance the thermal and mechanical properties of materials. Its ability to act as a cross-linking agent improves the durability and stability of polymers under varying environmental conditions .

Nanomaterials
This compound has also been utilized in the synthesis of nanomaterials. Research indicates that it can serve as a precursor for creating nanoparticles with specific catalytic properties. These nanoparticles have applications in environmental remediation and catalysis due to their high surface area and reactivity .

Agricultural Chemistry

Pesticide Development
The compound has been evaluated for its efficacy as a pesticide. Its derivatives have shown promise in controlling pest populations while being less harmful to non-target species. This is particularly important in sustainable agriculture practices where reducing chemical inputs is essential .

Plant Growth Regulators
Research suggests that certain formulations based on this compound can act as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors in crops .

Summary Table of Applications

Field Application Findings/Notes
Medicinal ChemistryAntitumor ActivityInduces apoptosis in cancer cells
Antiviral PropertiesInhibits viral replication
Enzyme InhibitionTargets dihydrofolate reductase
Material SciencePolymer ChemistryEnhances thermal/mechanical properties
NanomaterialsUsed as a precursor for catalytic nanoparticles
Agricultural ChemistryPesticide DevelopmentEffective against pests with minimal non-target toxicity
Plant Growth RegulatorsImproves growth rates and stress resistance

Mechanism of Action

The mechanism of action of 3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects. Molecular docking studies have revealed favorable interactions between the compound and active residues of proteins such as ATF4 and NF-kB, which are involved in these pathways .

Comparison with Similar Compounds

Core Structural Variations

The triazolopyrimidine scaffold is versatile, with modifications at the 3-, 5-, and 7-positions significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylic acid - 3-CH₃; 7-COOH Enhanced solubility due to carboxylic acid; potential for salt formation.
3-Aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones - 3-Aryl; 7-ketone Antiviral activity against CHIKV nsP1; reduced solubility compared to carboxylic acid .
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate - 3-(2-hydroxyphenyl); 6-COOEt; 7-CH₃ Ester group improves lipophilicity; hydroxylphenyl enhances π-π interactions .
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine derivatives - 3-benzyl; 7-NH₂ Amine group facilitates nucleophilic substitution; anticancer activity .
5-(Ethylthio)-3-(4-methoxybenzyl)-triazolopyrimidin-7(6H)-one - 3-(4-MeO-benzyl); 5-SEt; 7-ketone Thioether and methoxybenzyl groups enhance membrane permeability; anticancer use .

Pharmacological Activity Comparison

  • Anticancer Activity: Derivatives like 3-benzyl-7-amino analogs (e.g., compound 21) show moderate activity against MCF-7 breast cancer cells (IC₅₀ ~10–50 μM), while 5-hydrazinyl derivatives (e.g., 5) demonstrate enhanced cytotoxicity via nucleoside analog mechanisms .
  • Enzyme Inhibition : The carboxylic acid group in the target compound may mimic natural substrates in enzymes like HDACs or EZH2, similar to mesylate derivatives (e.g., compound 2 ) .

Pharmacokinetic and Physicochemical Properties

Property 3-Methyl-7-carboxylic Acid 3-Aryl-7-ketone 3-Benzyl-7-amine
LogP ~1.2 (predicted) ~2.5 ~2.8
Solubility (mg/mL) >10 (due to -COOH) <1 ~2–5
Plasma Stability High Moderate Moderate

The carboxylic acid group confers higher aqueous solubility, making the compound suitable for intravenous formulations, whereas lipophilic analogs (e.g., 3-aryl or 3-benzyl) exhibit better blood-brain barrier penetration .

Biological Activity

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylic acid (CAS No. 1095822-43-7) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by diverse research findings.

  • Molecular Formula : C₆H₅N₅O₂
  • Molecular Weight : 179.14 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases. In vitro studies demonstrated that treatment with this compound resulted in a significant increase in caspase-3 production in various cancer cell lines (e.g., HCT116), indicating its role in promoting programmed cell death .
  • IC₅₀ Values : In tests against multiple cancer cell lines, including MDA-MB453 and MCF-7, the compound exhibited IC₅₀ values ranging from 15.3 µM to 29.1 µM, demonstrating its efficacy compared to standard chemotherapeutic agents .
Cell LineIC₅₀ (µM)Reference
MDA-MB45329.1
MCF-715.3
HCT1166.76

Antimicrobial Activity

The compound also displays notable antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Research indicates that derivatives of triazolo-pyrimidines exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have shown effectiveness against E. coli and S. aureus .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Case Studies and Research Findings

Several studies have been conducted to further elucidate the biological activities of this compound:

  • Study on Cancer Cell Lines : A detailed investigation into the effects of various concentrations of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives revealed a concentration-dependent increase in apoptotic markers in HCT116 cells. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
  • Antimicrobial Screening : A systematic evaluation of triazolo-pyrimidine derivatives showed potent activity against common bacterial strains. The results indicated that structural modifications could enhance efficacy and selectivity against specific pathogens .

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